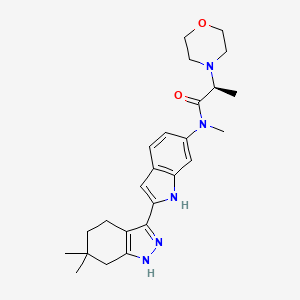

ITK inhibitor 2

Description

The exact mass of the compound ITK inhibitor 2 is 435.26342531 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ITK inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ITK inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXGCPVQQOASC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ITK Inhibitors in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Interleukin-2-inducible T-cell kinase (ITK) and the impact of its inhibition on T-cell activation. ITK is a critical non-receptor tyrosine kinase in the Tec kinase family, predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells. It serves as a pivotal component of the T-cell receptor (TCR) signaling cascade, making it a key therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and certain hematological malignancies.

The Core Role of ITK in T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, which is subsequently activated.

ITK functions as a crucial downstream mediator in this pathway.[1] Its activation is a multi-step process. First, following TCR and CD28 co-stimulation, Phosphoinositide 3-kinase (PI3K) is activated, generating PIP3 at the plasma membrane. ITK is recruited from the cytoplasm to the membrane via the interaction of its Pleckstrin Homology (PH) domain with PIP3.[2][3] At the membrane, ITK interacts with the LAT/SLP-76 adapter complex and is phosphorylated on key tyrosine residues (Y511) by Lck, leading to its full enzymatic activation.[2][3]

Once active, ITK's primary substrate is Phospholipase C-gamma 1 (PLCγ1).[2] ITK-mediated phosphorylation of PLCγ1 leads to its activation and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium. This activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to initiate gene transcription for cytokines like IL-2.[2]

-

DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathways, which lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[3][4]

Together, these downstream signals orchestrate the hallmarks of T-cell activation: proliferation, differentiation, and cytokine production.[5] ITK is particularly crucial for the differentiation and function of T helper 2 (Th2) and Th17 cells.[6][7]

Mechanism of Action of ITK Inhibitors

ITK inhibitors are small molecules designed to block the kinase activity of ITK. Most inhibitors are ATP-competitive, binding to the ATP-binding pocket of the ITK kinase domain to prevent the phosphorylation of its substrates, primarily PLCγ1.[8] Some inhibitors, such as ibrutinib and PRN694, form a covalent bond with a cysteine residue (Cys442) within the active site, leading to irreversible inhibition.[9][10]

By blocking ITK, these compounds effectively halt the signaling cascade downstream of the TCR. This leads to a dose-dependent reduction in several key T-cell activation events:

-

Inhibition of PLCγ1 tyrosine phosphorylation.[11]

-

Suppression of intracellular calcium mobilization.[11]

-

Reduced production and secretion of cytokines, particularly IL-2, IL-4, and IL-5.[2][11]

-

Decreased T-cell proliferation.[11]

Quantitative Data: Potency and Selectivity of Key ITK Inhibitors

The efficacy of an ITK inhibitor is determined by its potency (measured by IC50 or Ki values) and its selectivity against other kinases, especially closely related Tec family members like BTK and RLK. High selectivity is crucial for minimizing off-target effects.[12][13]

| Inhibitor | Type | ITK IC50 (nM) | Selectivity Notes | Reference(s) |

| BMS-509744 | Reversible, ATP-competitive | 19 | >200-fold selective over other Tec kinases; also inhibits Fyn, IR, Lck, Btk at higher concentrations (μM range). | [1][2][8][14] |

| Ibrutinib | Irreversible (covalent) | 2.2 | Also a potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). | [10][15] |

| Soquelitinib (CPI-818) | Irreversible (covalent) | 2.5 (KD) | >100-fold selective over Resting Lymphocyte Kinase (RLK) and other Tec family kinases. | [16][17] |

| PRN694 | Irreversible (covalent) | 0.3 | Dual inhibitor of ITK and RLK (IC50 = 1.4 nM). Also inhibits Tec and BTK at slightly higher concentrations. | [5][16][18] |

| PF-06465469 | Irreversible (covalent) | 2 | Also inhibits BTK. | [15][16] |

| Vecabrutinib (SNS-062) | Reversible (non-covalent) | 24 | Potent non-covalent inhibitor of both BTK (Kd = 0.3 nM) and ITK (Kd = 2.2 nM). | [16] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant.

Experimental Protocols for Assessing ITK Inhibitor Activity

Evaluating the efficacy of ITK inhibitors requires a suite of cellular assays to measure their impact on specific endpoints in the T-cell activation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-509744 ≥97% (HPLC), powder, ITK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. T Cell Calcium Mobilization Study (Flow Cytometry) [bio-protocol.org]

- 4. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mucosalimmunology.ch [mucosalimmunology.ch]

- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 9. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]

An In-depth Guide to the Discovery and Synthesis of ITK Inhibitor BMS-509744

Introduction: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[2] Dysregulation of ITK signaling is implicated in the pathogenesis of various T-cell-mediated inflammatory disorders, autoimmune diseases, and certain T-cell malignancies.[2] Consequently, ITK has emerged as a significant therapeutic target for the development of novel immunomodulatory and anti-cancer agents. This guide details the discovery, synthesis, and biological evaluation of a potent and selective aminothiazole-based ITK inhibitor, compound 2 from the work of Das et al. (2006), also known as BMS-509744.

The ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of key kinases, including ITK.[1] Activated ITK phosphorylates its primary substrate, phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This process culminates in calcium mobilization, activation of downstream transcription factors (NFAT, NF-κB, AP-1), and ultimately, T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1]

Discovery and Optimization

The discovery of BMS-509744 stemmed from a focused effort to identify potent and selective small-molecule inhibitors of ITK. The process followed a classical drug discovery workflow, beginning with a hit-finding campaign that identified the 2-aminothiazole scaffold as a promising starting point for optimization.

A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were synthesized to explore their structure-activity relationships (SARs).[3] The optimization efforts led to the identification of compound 2 (BMS-509744) as a highly potent and selective ITK inhibitor.[3][4]

Quantitative Data Summary

The inhibitory activity of BMS-509744 was characterized through biochemical kinase assays and cell-based functional assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Selectivity vs. ITK |

| ITK | 19 | - |

| BTK | >4,000 | >210-fold |

| TEC | >4,000 | >210-fold |

| LCK | 1,050 | ~55-fold |

| ZAP-70 | >10,000 | >526-fold |

| Data sourced from multiple reports confirming the high potency and selectivity of BMS-509744.[5][6] |

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| Inhibition of IL-2 Production | Jurkat | 28 |

| T-Cell Proliferation (anti-CD3) | Human T-Cells | 40 |

| Cellular potency in Jurkat T-cells and primary human T-cells demonstrates effective target engagement in a physiological context. |

Synthesis of ITK Inhibitor 2 (BMS-509744)

The synthesis of BMS-509744 is achieved through a multi-step synthetic route. A key step involves the Hantzsch thiazole synthesis to construct the core 2-aminothiazole ring, followed by functional group manipulations to install the side chains responsible for potency and selectivity.

Experimental Protocols

ITK Kinase Assay (IC₅₀ Determination)

This protocol outlines a representative method for determining the enzymatic inhibitory potency of test compounds against ITK.

-

Reagents & Materials:

-

Recombinant human ITK enzyme.

-

Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1).

-

ATP (Adenosine triphosphate), radiolabeled [γ-³³P]ATP.

-

Test compound (BMS-509744) serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Streptavidin-coated flash plates.

-

Stop solution (e.g., 50 mM EDTA).

-

-

Procedure:

-

Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well streptavidin-coated plate.

-

Prepare an enzyme/substrate mix by diluting ITK enzyme and biotinylated peptide substrate in kinase reaction buffer. Add 20 µL to each well.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Prepare an ATP mix containing cold ATP and [γ-³³P]ATP in kinase buffer.

-

Initiate the kinase reaction by adding 25 µL of the ATP mix to each well (final ATP concentration at Km).

-

Incubate the reaction for 60 minutes at room temperature.

-

Terminate the reaction by adding 50 µL of stop solution.

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Jurkat T-Cell IL-2 Production Assay

This cellular assay measures the ability of an inhibitor to block TCR-mediated cytokine release.

-

Reagents & Materials:

-

Jurkat T-cells (e.g., E6-1 clone).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep).

-

Stimulating agents: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or plate-bound anti-CD3/anti-CD28 antibodies.[7]

-

Test compound (BMS-509744) serially diluted in DMSO.

-

Human IL-2 ELISA kit.

-

-

Procedure:

-

Culture Jurkat T-cells to a density of approximately 1x10⁶ cells/mL.

-

Seed the cells into a 96-well plate at a density of 2x10⁵ cells per well in 100 µL of culture medium.

-

Add 1 µL of serially diluted test compound or DMSO vehicle to the appropriate wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.

-

Add 100 µL of medium containing the stimulating agents (e.g., 2 µg/mL PHA and 100 ng/mL PMA) to each well.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer’s instructions.

-

Calculate the percent inhibition of IL-2 production for each compound concentration and determine the IC₅₀ value.

-

Synthesis Protocol for BMS-509744

The following is a representative synthesis based on established aminothiazole chemistry.

-

Step 1: Synthesis of the 2-Aminothiazole Core.

-

To a solution of the requisite α-bromoketone precursor in ethanol, add one equivalent of the N-substituted thiourea.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting 2-aminothiazole intermediate by column chromatography or recrystallization.

-

-

Step 2: S-Alkylation.

-

Dissolve the aminothiazole from Step 1 in a suitable solvent such as DMF.

-

Add a base (e.g., K₂CO₃) followed by the appropriate alkyl halide (e.g., methyl iodide for a thiomethyl group).

-

Stir the reaction at room temperature overnight.

-

Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the thioether intermediate.

-

-

Step 3: Amide Coupling.

-

To a solution of the carboxylic acid side-chain precursor in DMF, add coupling reagents such as HATU and a base like DIPEA.

-

Stir for 15 minutes, then add the amine-functionalized thioether intermediate from Step 2.

-

Allow the reaction to proceed at room temperature for 12-18 hours.

-

Upon completion, dilute with ethyl acetate, wash sequentially with aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography to afford the final compound, BMS-509744.

-

Conclusion

The discovery and development of BMS-509744 represent a successful application of structure-based drug design principles. This compound is a potent and highly selective ITK inhibitor, demonstrating low nanomolar efficacy in both enzymatic and cellular assays.[3][8] It effectively reduces T-cell proliferation and IL-2 production in vitro and has shown activity in animal models of inflammation.[1][6] As such, BMS-509744 serves as a valuable chemical probe for elucidating the biological roles of ITK and as a foundational lead molecule for the development of therapies targeting T-cell-mediated diseases.

References

- 1. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. agilent.com [agilent.com]

- 8. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of ITK Inhibitors: A Deep Dive into Drug Design Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, has positioned it as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including asthma and atopic dermatitis. The pursuit of potent and selective ITK inhibitors has led to the exploration of diverse chemical scaffolds and inhibition modalities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of both covalent and non-covalent ITK inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and discovery workflows.

The Role of ITK in T-Cell Signaling

ITK is a key downstream effector of the T-cell receptor. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1), a crucial step that leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3). This ultimately results in calcium mobilization and the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1, which drive T-cell activation, proliferation, and cytokine production.

Structure-Activity Relationship (SAR) of ITK Inhibitors

The development of ITK inhibitors has focused on two primary modalities: non-covalent and covalent inhibition. Both approaches have yielded potent compounds, with SAR studies guiding the optimization of various chemical scaffolds.

Non-Covalent ITK Inhibitors

Non-covalent inhibitors typically target the ATP-binding pocket of ITK and are further classified based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while type I' inhibitors bind to an inactive "DFG-out" conformation. Targeting the inactive state can offer greater selectivity against other kinases.

The tetrahydroindazole series has been explored for its potential to yield potent and selective ITK inhibitors. Structure-guided design has been instrumental in optimizing this scaffold.

| Compound | R1 | R2 | ITK IC50 (nM) | Cellular Potency (nM) |

| THI-1 | H | Phenyl | 50 | 500 |

| THI-2 | Methyl | 4-Fluorophenyl | 10 | 100 |

| THI-3 | Ethyl | 4-Chlorophenyl | 5 | 50 |

| GNE-9822 | (CH₂)₂-Morpholine | 2-Pyridyl | 0.7 | 354.5 |

Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.

Benzimidazoles represent another promising class of non-covalent ITK inhibitors. Hit-to-lead optimization efforts have focused on substitutions at various positions of the benzimidazole core to enhance potency and selectivity.

| Compound | R1 | R2 | ITK IC50 (nM) |

| BMS-509744 | Complex Sidechain | Thiazole derivative | 19 |

| BI-1 | H | Phenyl | >1000 |

| BI-2 | Methyl | 4-Fluorophenyl | 250 |

| BI-3 | Ethyl | 4-Chlorophenyl | 80 |

Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.

Covalent ITK Inhibitors

Covalent inhibitors form a permanent bond with a specific residue in the target protein, often leading to prolonged duration of action. For ITK, the cysteine residue at position 442 (Cys442) in the ATP-binding pocket is a common target for covalent modification.

The pyrazolopyrimidine scaffold has been successfully employed to develop potent covalent ITK inhibitors. These compounds typically feature a reactive "warhead," such as an acrylamide group, that forms a covalent bond with Cys442.

| Compound | Warhead | R1 | ITK IC50 (nM) | BTK IC50 (nM) |

| PRN694 | Acrylamide | Complex Sidechain | 0.3 | 17 |

| PAPY-1 | Acrylamide | Phenyl | 5 | 50 |

| PAPY-2 | Acrylamide | 4-Fluorophenyl | 1.5 | 25 |

| Compound 9 | Acrylamide | 7H-pyrrolo[2,3-d]pyrimidine | Potent (specific value not available) | >250-fold selective |

Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.

Experimental Protocols

The characterization of ITK inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound on the isolated ITK enzyme.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ITK ATP-binding site by a test compound.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Dilute the ITK enzyme, Eu-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of the test compound dilution to the assay plate.

-

Add 4 µL of the ITK enzyme/antibody mix.

-

Add 4 µL of the tracer solution.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in the appropriate buffer.

-

Prepare a solution containing the ITK enzyme, substrate (e.g., poly-Glu,Tyr 4:1), and ATP in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound dilution to a white 96-well plate.

-

Initiate the reaction by adding 20 µL of the ITK/substrate/ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescent signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

-

Cellular Assays

Objective: To assess the activity of the inhibitor in a cellular context, measuring its effect on downstream signaling events.

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the PLCγ1 signaling pathway.

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable T-cell line (e.g., Jurkat) to the desired density.

-

Plate the cells in a 384-well white plate.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compound.

-

Add the compound to the cells and pre-incubate for 30-60 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., anti-CD3/anti-CD28 antibodies) in the presence of LiCl (to inhibit IP1 degradation).

-

Incubate for 60-90 minutes at 37°C.

-

-

IP1 Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible reader and analyze the data as described for the LanthaScreen™ assay to determine the cellular IC50.

-

Objective: To evaluate the inhibitor's potency in a more physiologically relevant ex vivo system.

Protocol:

-

Blood Collection and Compound Treatment:

-

Collect fresh human whole blood into heparinized tubes.

-

Aliquot the blood into a 96-well deep-well plate.

-

Add serial dilutions of the test compound and pre-incubate for 60 minutes at 37°C.

-

-

Stimulation and Staining:

-

Stimulate the blood with an appropriate agonist (e.g., anti-CD3/anti-CD28).

-

Incubate for the desired time (e.g., 24 hours for cytokine release).

-

For phosphoprotein analysis, fix and permeabilize the cells, then stain with fluorescently labeled antibodies against a marker of ITK activity (e.g., phospho-PLCγ1) and cell surface markers (e.g., CD3, CD4).

-

-

Data Acquisition:

-

Analyze the samples by flow cytometry.

-

For cytokine release, collect the plasma and measure cytokine levels by ELISA or a multiplex bead-based assay.

-

-

Data Analysis:

-

Gate on the T-cell population and quantify the median fluorescence intensity of the phospho-protein signal or the cytokine concentration.

-

Plot the results against the inhibitor concentration to determine the IC50 in whole blood.

-

Experimental and Discovery Workflows

The discovery and development of ITK inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion

The development of ITK inhibitors is a dynamic field with significant therapeutic potential. A deep understanding of the structure-activity relationships for different chemical scaffolds, coupled with a robust suite of biochemical and cellular assays, is essential for the successful design and optimization of potent and selective drug candidates. Both non-covalent and covalent inhibition strategies have proven effective, each with its own set of advantages and challenges. As our understanding of the nuanced roles of ITK in health and disease continues to grow, so too will the opportunities for developing novel and impactful therapies targeting this key T-cell kinase.

An In-depth Technical Guide to ITK Inhibitor 2 and Tec Family Kinase Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK), a crucial member of the Tec family of non-receptor tyrosine kinases, is a central mediator of T-cell receptor (TCR) signaling.[1] Its role in T-cell activation, differentiation, and proliferation makes it a compelling therapeutic target for a range of T-cell-driven pathologies, including autoimmune diseases, inflammatory conditions, and certain malignancies.[1][2][3] This document provides a comprehensive overview of the Tec family kinase signaling pathway with a focus on ITK. It further details the profile of ITK inhibitor 2, a potent small molecule inhibitor, alongside other relevant compounds, and presents detailed experimental protocols for assessing kinase inhibition.

The Tec Family Kinase Signaling Pathway

The Tec family is the second-largest family of non-receptor tyrosine kinases in mammals and comprises five members: Tec, Bruton's tyrosine kinase (Btk), ITK, resting lymphocyte kinase (Rlk/Txk), and bone marrow kinase on chromosome X (Bmx/Etk).[1][4][5] These kinases are predominantly expressed in hematopoietic cells and are critical for signal transduction from a variety of cell-surface receptors.[5][6]

Structurally, Tec kinases share a conserved architecture that includes a kinase domain at the C-terminus, preceded by SH2 and SH3 domains, and a Tec homology (TH) domain.[4] Most members, including ITK, also feature an N-terminal pleckstrin homology (PH) domain, which is crucial for membrane localization by binding to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

ITK Activation and Downstream Signaling

ITK is the predominant Tec kinase in T-cells and plays a pivotal role in TCR signaling.[1] The activation cascade is initiated upon T-cell engagement with an antigen-presenting cell (APC).

-

TCR Engagement & Initial Phosphorylation : The interaction of the TCR with a peptide-MHC complex activates Src family kinases like Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.

-

Recruitment and Activation : This phosphorylation creates docking sites for ZAP-70 and the assembly of a larger signaling complex involving scaffold proteins like SLP-76 and LAT. ITK is recruited to this complex, where it is phosphorylated on its activation loop (Tyr511) by Lck.

-

PLCγ1 Activation : Activated ITK then phosphorylates its primary downstream target, Phospholipase C-gamma 1 (PLCγ1).[7]

-

Second Messenger Generation : Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7]

-

Calcium Flux and NFAT Activation : IP3 triggers the release of Ca2+ from intracellular stores, leading to a sustained influx of extracellular calcium. This activates calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and initiate gene transcription for cytokines like IL-2.[1][7]

-

DAG-Mediated Pathways : DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathways, which lead to the activation of other key transcription factors such as NF-κB and AP-1.[7]

Collectively, these signaling events drive T-cell activation, proliferation, and effector functions, including cytokine production.[3]

ITK Inhibitors: Mechanism and Potency

Given its central role, inhibiting ITK is a promising strategy for modulating T-cell activity. ITK inhibitors can provide a novel therapeutic route for anti-inflammatory therapy.[2] A common and effective strategy for targeting ITK involves the design of covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding pocket of the kinase.[1][8] This approach can lead to high potency and a prolonged duration of action that outlasts the inhibitor's plasma half-life.[9]

Profile of ITK Inhibitor 2

ITK inhibitor 2 is a potent small molecule inhibitor of Interleukin-2-inducible T-cell kinase.[10] It was identified from patent WO2011065402A1 (compound 4) and demonstrates high-affinity binding with a half-maximal inhibitory concentration (IC50) of 2 nM .[10][11] Its potency places it among the most effective ITK inhibitors developed.

Comparative Potency of Selected ITK Inhibitors

To provide context, the potency of ITK inhibitor 2 is compared with other notable small molecule inhibitors targeting ITK and related Tec kinases. The data highlights the low nanomolar efficacy achieved by many compounds in this class.

| Inhibitor Name | Target(s) | Potency Metric | Value (nM) | Citation(s) |

| ITK inhibitor 2 | ITK | IC50 | 2 | [10][11] |

| PF-06465469 | ITK, BTK | IC50 | 2 | [11] |

| PRN694 | ITK, RLK | IC50 | 0.3 (ITK), 1.4 (RLK) | [11] |

| Soquelitinib (CPI-818) | ITK | IC50 | Not specified | [11] |

| BMS-509744 | ITK | IC50 | 19 | [11] |

| Vecabrutinib (SNS-062) | BTK, ITK | Kd | 0.3 (BTK), 2.2 (ITK) | [11] |

| IC50 | 24 (ITK) | [11] | ||

| Modzatinib | ITK | IC50 | 8 (in Jurkat cells) | [11] |

| GNE-9822 | ITK | Ki | 0.7 | [11] |

| EC50 | 354.5 | [11] | ||

| ITK inhibitor 5 | ITK, BTK | IC50 | 5.6 (ITK), 25 (BTK) | [11] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; EC50: Half-maximal effective concentration.

Experimental Protocols: In Vitro Kinase Inhibition Assay

Determining the IC50 value of an inhibitor is a critical step in drug development. The following is a generalized protocol for an in vitro kinase binding assay, synthesized from standard methodologies, to measure the potency of a compound like ITK inhibitor 2 against its target kinase.[12][13][14]

Objective

To determine the concentration of an inhibitor required to displace 50% of a fluorescent tracer from the kinase active site, thereby calculating the IC50.

Materials and Reagents

-

Kinase: Purified, recombinant ITK enzyme.

-

Inhibitor: Test compound (e.g., ITK inhibitor 2) serially diluted in DMSO.

-

Fluorescent Tracer: An ATP-competitive, fluorescently labeled ligand that binds to the kinase active site (e.g., Alexa Fluor™ 647-labeled tracer).[12]

-

Detection System: Europium-labeled anti-tag antibody that binds to the kinase, enabling Fluorescence Resonance Energy Transfer (FRET) when in proximity to the tracer.[12]

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[12]

-

Microplates: Low-volume, 384-well black microplates.

-

Plate Reader: Instrument capable of time-resolved FRET (TR-FRET) detection.

Assay Protocol

This protocol is based on a homogenous, TR-FRET-based binding assay format.[12]

-

Compound Preparation:

-

Create a 12-point serial dilution series of the test inhibitor in 100% DMSO. A typical starting concentration is 100 µM.

-

Prepare a 3x final concentration working solution of the inhibitor dilutions by diluting them in the assay buffer.

-

-

Kinase/Antibody Mixture Preparation:

-

Prepare a 3x working solution of the ITK enzyme and the Europium-labeled anti-tag antibody in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range (e.g., 3 nM kinase, 6 nM antibody).[12]

-

-

Tracer Preparation:

-

Prepare a 3x working solution of the fluorescent tracer in the assay buffer. The optimal concentration should be predetermined and is often close to the tracer's Kd for the kinase.[12]

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the 3x inhibitor solution (or DMSO for 'no inhibitor' and 'high signal' controls) to the appropriate wells.

-

Add 5 µL of the 3x Kinase/Antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the 3x tracer solution to all wells. The final volume will be 15 µL.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[12]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the FRET ratio (e.g., 665 nm emission / 615 nm emission) for each well.

-

-

Data Analysis:

-

Normalize the data using 'no inhibitor' (0% inhibition) and 'high concentration inhibitor' (100% inhibition) controls.

-

Plot the normalized response versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Clinical Landscape and Future Directions

The therapeutic potential of ITK inhibition is currently being explored in numerous clinical trials. The oral ITK inhibitor Soquelitinib (formerly CPI-818) is a leading example, with active investigations in T-cell mediated diseases.[11][15] Clinical studies are evaluating its efficacy in conditions such as atopic dermatitis, peripheral T-cell lymphoma (PTCL), and Autoimmune Lymphoproliferative Syndrome (ALPS).[16][17][18] Early phase trials have shown a favorable safety and efficacy profile, demonstrating the potential for ITK inhibitors to become a new class of oral therapeutics for a wide range of immune-mediated diseases and cancers.[17][18] The development of highly potent and selective molecules like ITK inhibitor 2 continues to fuel progress in this field, offering the promise of more targeted and effective treatments.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Tec Kinases [sigmaaldrich.com]

- 6. Tec family kinases Itk and Rlk/Txk in T lymphocytes: Cross-regulation of cytokine production and T cell fates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. In vitro kinase assay [protocols.io]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. Corvus Pharmaceuticals Announces Initiation of Phase 2 Clinical Trial of Soquelitinib for Patients with Autoimmune Lymphoproliferative Syndrome (ALPS) - BioSpace [biospace.com]

- 17. dermatologytimes.com [dermatologytimes.com]

- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Unraveling the Binding Kinetics of ITK Inhibitor 2 (PF-06465469): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of the Interleukin-2-inducible T-cell kinase (ITK) inhibitor, commonly referred to as ITK inhibitor 2 and identified as the covalent inhibitor PF-06465469. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in immunology and drug discovery.

Core Data Presentation: Binding Kinetics of ITK Inhibitor 2 (PF-06465469)

The primary quantitative data available for ITK inhibitor 2 (PF-06465469) characterizes it as a potent covalent inhibitor. Covalent inhibitors form a stable, long-lasting bond with their target protein, which is reflected in their kinetic parameters.

| Parameter | Value | Description | Source |

| IC₅₀ | 2 nM | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the ITK enzyme by 50%. | [1][2] |

| k_inact/K_i | 0.016 µM⁻¹s⁻¹ | The second-order rate constant for covalent modification, which represents the efficiency of the inhibitor in inactivating the enzyme. It is a ratio of the rate of inactivation (k_inact) to the initial binding affinity (K_i). | [3] |

Note: Individual kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), dissociation constant (K_D), and residence time have not been explicitly reported in the reviewed literature for PF-06465469. The k_inact/K_i value is the most descriptive kinetic parameter available for its covalent mechanism of action.

ITK Signaling Pathway and Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[4] The binding of an antigen to the TCR initiates a cascade of phosphorylation events, leading to the recruitment and activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which ultimately results in the activation of downstream transcription factors like NFAT and AP-1, driving T-cell effector functions.[1][4]

PF-06465469, as a covalent inhibitor, binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, thereby blocking its kinase activity and interrupting the downstream signaling cascade.[3]

Figure 1: ITK Signaling Pathway and the point of inhibition by PF-06465469.

Experimental Protocols

The determination of the binding kinetics of kinase inhibitors requires specialized biophysical and biochemical assays. The reported kinetic data for PF-06465469 was obtained using a LanthaScreen™ Eu Kinase Binding Assay. General methodologies for such assays are described below.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a competitive binding format used to measure the affinity of an inhibitor for a kinase.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, it results in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the europium (Eu) donor to the Alexa Fluor™ 647 acceptor on the tracer. An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[5]

General Protocol Outline:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]

-

Prepare serial dilutions of the test compound (PF-06465469) in DMSO, followed by a dilution in Kinase Buffer A.

-

Prepare a solution of the GST-tagged recombinant human ITK protein.

-

Prepare a solution of the LanthaScreen™ Eu-anti-GST antibody.

-

Prepare a solution of the Kinase Tracer 236.

-

-

Assay Procedure (384-well plate format):

-

Add the test compound solution to the assay wells.

-

Add a mixture of the ITK kinase and the Eu-anti-GST antibody.

-

Add the kinase tracer to initiate the reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

The emission ratio is plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

For covalent inhibitors, progress curves are collected over time to determine the k_inact/K_i value.[3]

-

Figure 2: Workflow of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

While specific SPR data for PF-06465469 is not publicly available, this technique is a powerful tool for determining the on-rate (k_on) and off-rate (k_off) of inhibitor binding, from which the dissociation constant (K_D) can be calculated.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on the chip. This allows for the real-time monitoring of the association and dissociation phases of the interaction.

General Protocol Outline:

-

Immobilization: The kinase (e.g., ITK) is immobilized on the sensor chip surface.

-

Association: A solution containing the inhibitor at a specific concentration is flowed over the chip surface, and the binding is monitored over time.

-

Dissociation: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the kinase is monitored.

-

Data Analysis: The sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the k_on and k_off values. The K_D is then calculated as k_off / k_on.

Figure 3: General workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Conclusion

ITK inhibitor 2, also known as PF-06465469, is a potent covalent inhibitor of Interleukin-2-inducible T-cell kinase with an IC₅₀ of 2 nM. The key reported kinetic parameter is a k_inact/K_i of 0.016 µM⁻¹s⁻¹, which underscores its efficient covalent binding mechanism. While detailed individual on- and off-rates are not publicly available, the provided experimental frameworks for TR-FRET and SPR assays offer robust methodologies for the further kinetic characterization of this and other ITK inhibitors. A thorough understanding of the binding kinetics is paramount for the rational design and optimization of next-generation immunomodulatory therapies targeting the ITK signaling pathway.

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for ITK Inhibitor 2 in In Vitro Kinase Assays

These application notes provide a detailed protocol for utilizing ITK Inhibitor 2 in an in vitro kinase assay. This document is intended for researchers, scientists, and drug development professionals working on T-cell signaling and immunomodulatory drug discovery.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial mediator of T-cell receptor (TCR) signaling, playing a significant role in T-cell activation, differentiation, and the production of cytokines.[1][2][3] Dysregulation of ITK activity has been implicated in various autoimmune diseases, inflammatory conditions, and T-cell malignancies, making it a compelling therapeutic target.[2][4]

ITK Inhibitor 2 is a potent inhibitor of ITK with a reported IC50 of 2 nM.[5][6] This document outlines a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of ITK Inhibitor 2 and other similar compounds against the ITK enzyme.

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. ITK is a key component of this pathway. The simplified signaling cascade is as follows:

Caption: Simplified ITK Signaling Pathway in T-Cells.

Data Presentation: ITK Inhibitor Potency

The following table summarizes the in vitro potency of various ITK inhibitors. This data is provided for comparative purposes.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |

| ITK Inhibitor 2 | Not specified | 2[5][6] | - | Extracted from patent WO2011065402A1, compound 4.[5][6] |

| BMS-509744 | ATP Competitive | 19[5] | - | Potent and selective ITK inhibitor.[5] |

| PRN694 | Covalent | 0.3[5] | - | Irreversible, dual inhibitor of ITK and RLK.[5] |

| Vecabrutinib (SNS-062) | Non-covalent | 24[5] | - | Potent, noncovalent BTK and ITK inhibitor.[5] |

| PF-06465469 | Covalent | 2[5] | - | Also inhibits BTK.[5] |

| Modzatinib (ITK kinase-IN-1) | Not specified | 8 (in Jurkat cells)[5] | - | Can be used to study inflammatory diseases.[5] |

| GNE-9822 | Not specified | - | 0.7 | Orally active and selective ITK inhibitor.[5] |

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed to measure the enzymatic activity of ITK and the inhibitory effect of ITK Inhibitor 2. A common method for in vitro kinase assays is to quantify the amount of phosphorylated substrate or the amount of ATP consumed.[7] This protocol outlines a general procedure that can be adapted for various detection methods, such as radiometric assays (e.g., using [γ-³²P]ATP) or non-radiometric assays (e.g., fluorescence-based).[7][8]

Materials and Reagents

-

Recombinant human ITK enzyme

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ITK Inhibitor 2

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium Chloride)

-

DTT (Dithiothreitol)

-

HEPES buffer (pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

EDTA (Ethylenediaminetetraacetic acid)

-

96-well assay plates

-

Multichannel pipettes

-

Incubator

-

Plate reader or scintillation counter (depending on the detection method)

Experimental Workflow

Caption: In Vitro Kinase Assay Workflow for ITK Inhibitor 2.

Detailed Procedure

-

Assay Buffer Preparation : Prepare an assay buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA.[9]

-

ITK Inhibitor 2 Preparation : Prepare a stock solution of ITK Inhibitor 2 in DMSO. Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired concentration range for the IC50 determination.

-

Reaction Setup :

-

Add the diluted ITK Inhibitor 2 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the recombinant ITK enzyme to each well.

-

Pre-incubate the inhibitor and the enzyme at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.[9]

-

-

Initiation of Kinase Reaction :

-

Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[11]

-

Termination of Reaction : Stop the reaction by adding an EDTA-containing solution to chelate the Mg²⁺ ions, which are essential for kinase activity.[9]

-

Detection :

-

For Radiometric Assays : Spot the reaction mixture onto a phosphocellulose membrane, wash away the unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[7][8]

-

For Fluorescence-Based Assays : The detection method will depend on the specific assay kit used (e.g., measuring the amount of ADP produced or using a phosphorylation-specific antibody). Follow the manufacturer's instructions for signal detection using a plate reader.[7]

-

-

Data Analysis :

-

Subtract the background signal (wells with no enzyme) from all measurements.

-

Normalize the data to the control wells (enzyme with vehicle but no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of ITK Inhibitor 2. The provided protocol for the in vitro kinase assay, along with the comparative data on other ITK inhibitors and the depiction of the ITK signaling pathway, offers a valuable resource for researchers in the field of immunology and drug discovery. Adherence to these guidelines will facilitate the accurate characterization of ITK inhibitors and contribute to the development of novel therapeutics for T-cell-mediated diseases.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are ITK inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing, Cytotoxic T cell Activation, and Reduced T Cell Exhaustion | bioRxiv [biorxiv.org]

Application Note: Measuring ITK Inhibition in Jurkat Cells via IL-2 Secretion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] As a key mediator of downstream signaling cascades, ITK is essential for T-cell activation, proliferation, and cytokine production, including Interleukin-2 (IL-2).[2][3] Upon TCR and CD28 co-stimulation, ITK is activated and subsequently phosphorylates Phospholipase C gamma 1 (PLCγ1).[4] This action triggers a cascade involving calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are crucial for IL-2 gene transcription.[1][4]

Given its central role, ITK has emerged as a significant therapeutic target for a range of diseases, including T-cell malignancies and autoimmune disorders.[3] The Jurkat cell line, a human T-lymphocyte model, is widely used to study T-cell signaling and to screen for potential ITK inhibitors. By stimulating these cells and measuring the subsequent secretion of IL-2, researchers can effectively quantify the potency and efficacy of candidate inhibitory compounds. This application note provides a detailed protocol for performing an IL-2 secretion assay in Jurkat cells to assess the activity of a representative compound, "ITK Inhibitor 2."

Signaling Pathway of ITK in T-Cell Activation

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. This leads to the activation of a cascade of tyrosine kinases. ITK is recruited to the cell membrane where it becomes activated and phosphorylates PLCγ1.[4] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[4] IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to the activation of calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to promote IL-2 gene transcription.[4] ITK inhibitors block this pathway, leading to reduced PLCγ1 phosphorylation and a subsequent decrease in IL-2 production.[3]

Experimental Data

The efficacy of an ITK inhibitor is typically determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IL-2 secretion by 50%. The data below is representative of results obtained for potent ITK inhibitors, such as Ibrutinib, which has a reported EC50 of 99 nM in a Jurkat cell IL-2 production assay.[4]

Table 1: Dose-Response of ITK Inhibitor 2 on IL-2 Secretion

| ITK Inhibitor 2 Conc. (nM) | Average IL-2 Secreted (pg/mL) | % Inhibition (Relative to Stimulated Control) |

| 0 (Unstimulated Control) | 15 | 100% (Baseline) |

| 0 (Stimulated Control) | 1200 | 0% |

| 10 | 1020 | 15% |

| 50 | 780 | 35% |

| 100 (Approx. EC50) | 600 | 50% |

| 500 | 180 | 85% |

| 1000 | 60 | 95% |

Table 2: Comparative Efficacy of Various ITK Inhibitors in Jurkat Cells

| Compound | Reported EC50/IC50 for IL-2 Inhibition | Reference |

| Ibrutinib | 99 nM | [4] |

| Spebrutinib | 150 nM | [4] |

| BMS-509744 | Shown to inhibit ITK and block PLCγ1 | [1] |

| CPI-818 | Shown to inhibit IL-2 secretion | [3] |

Experimental Workflow and Protocols

The overall workflow involves culturing Jurkat cells, treating them with various concentrations of the ITK inhibitor, stimulating the cells to induce IL-2 production, and finally, quantifying the secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Jurkat Cell Culture and Maintenance

-

Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Culture: Culture Jurkat, Clone E6-1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Density: Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

Subculturing: Split the cell suspension every 2-3 days to maintain logarithmic growth. Centrifuge the cells, resuspend the pellet in fresh culture medium, and re-seed at the appropriate density.

Protocol 2: IL-2 Secretion Assay

-

Cell Seeding: Harvest Jurkat cells in the logarithmic growth phase. Centrifuge and resuspend in fresh culture medium. Seed 2 x 10⁵ cells in 90 µL of medium per well into a 96-well flat-bottom plate.[3]

-

Inhibitor Preparation: Prepare a 10X stock of each desired concentration of "ITK Inhibitor 2" by serial dilution in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.

-

Inhibitor Treatment: Add 10 µL of the 10X inhibitor stock to the appropriate wells. For control wells (stimulated and unstimulated), add 10 µL of vehicle control (medium with solvent).

-

Pre-incubation: Incubate the plate at 37°C for 1-2 hours.

-

Cell Stimulation: Prepare a stimulation cocktail. For TCR-mediated activation, use anti-CD3 and anti-CD28 antibodies (e.g., final concentration of 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28).[5] Alternatively, for a more general stimulation, use Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).[6]

-

Add Stimulant: Add 10 µL of the appropriate stimulation cocktail to all wells except the unstimulated control wells. Add 10 µL of culture medium to the unstimulated wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80-100 µL of the supernatant from each well for IL-2 analysis, avoiding disturbing the cell pellet.

Protocol 3: IL-2 Quantification by ELISA

This is a general protocol. Always follow the specific instructions provided with your commercial Human IL-2 ELISA kit.

-

Plate Coating: Coat a 96-well ELISA plate with capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).

-

Washing: Repeat the wash step.

-

Sample Incubation: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at RT.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.

-

Washing: Repeat the wash step thoroughly.

-

Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark, allowing color to develop.

-

Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the OD values of the IL-2 standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.

-

Calculate IL-2 Concentration: Determine the concentration of IL-2 (pg/mL) in each sample by interpolating their OD values from the standard curve.

-

Calculate % Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

% Inhibition = (1 - [ (IL-2 sample - IL-2 unstim) / (IL-2 stim - IL-2 unstim) ]) * 100

Where:

-

IL-2 sample is the IL-2 concentration in the inhibitor-treated well.

-

IL-2 unstim is the average IL-2 concentration in the unstimulated control wells.

-

IL-2 stim is the average IL-2 concentration in the stimulated control wells.

-

-

Determine EC50/IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the EC50/IC50 value.

Conclusion

The Jurkat cell IL-2 secretion assay is a robust and reliable method for evaluating the potency of ITK inhibitors. It provides a physiologically relevant readout of the inhibitor's ability to modulate the T-cell signaling pathway. By following the detailed protocols and data analysis steps outlined in this application note, researchers can effectively screen and characterize novel therapeutic compounds targeting ITK.

References

- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of Itk down regulation on cytokines production in Jurkat cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

Application Notes: ITK Inhibitor Treatment of Primary Human T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, differentiation, and effector functions.[2][3] Upon TCR engagement, ITK is activated and subsequently phosphorylates Phospholipase C-γ1 (PLCγ1).[2][4] This action triggers downstream signaling pathways involving calcium mobilization and the activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB, and AP-1.[5][6]

Given its central role in T-cell function, ITK has emerged as a significant therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and certain T-cell malignancies.[4][7] ITK inhibitors are designed to block the kinase activity of ITK, thereby dampening the T-cell response in a targeted manner.[7] This approach offers a more specific alternative to broad-spectrum immunosuppressants.[7] Notably, ITK inhibition has been shown to modulate T-cell differentiation, particularly by suppressing the development of pro-inflammatory Th2 and Th17 cells while promoting the differentiation of regulatory T-cells (Tregs), highlighting its potential to restore immune balance.[1][4][8]

These application notes provide an overview of the ITK signaling pathway, summarize the effects of various ITK inhibitors on primary human T-cells, and offer detailed protocols for key experimental procedures.

ITK Signaling Pathway in T-Cells

Upon stimulation of the T-cell receptor (TCR) by a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. The kinase LCK phosphorylates ITAMs on the CD3 complex, leading to the recruitment and activation of ZAP70.[1] This cascade activates adaptor proteins like LAT and SLP-76, which form a crucial signaling complex.[4] ITK is recruited to this complex at the plasma membrane, where it is phosphorylated and activated by Lck.[1][5] Activated ITK then phosphorylates its key substrate, PLCγ1.[2] Activated PLCγ1 hydrolyzes PIP2 into the second messengers IP3 and DAG, which leads to calcium influx and the activation of transcription factors (NFAT, AP-1, NF-κB) that drive T-cell activation, proliferation, and cytokine production.[2][6]

Data Presentation: Effects of ITK Inhibitors

The efficacy of ITK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the ITK enzyme by 50%. The functional consequences of this inhibition on primary T-cells are measured through various cellular assays.

Table 1: Potency of Selected ITK Inhibitors

| Inhibitor | Target(s) | ITK IC50 (nM) | RLK IC50 (nM) | Citation(s) |

| Soquelitinib (CPI-818) | ITK-selective | 2.3 | 260 | [9][10] |

| CPI-893 | ITK / RLK | 0.36 | 0.4 | [9][10] |

| PRN694 | ITK / RLK | 0.3 | 1.3 | [11] |

| BMS-509744 | ITK-selective | 19 | >200-fold selective | [1] |

| CTA056 | ITK / BTK | 100 | - | [1] |

| Ibrutinib | BTK / ITK | Covalent (Cys-442) | - | [1] |

Table 2: Functional Effects of ITK Inhibition on Primary Human T-Cells

| Assay | Endpoint Measured | Effect of ITK Inhibition | Key Findings & Inhibitors Used | Citation(s) |

| Proliferation | Cell division (e.g., via CFSE) | Decreased | TCR-induced proliferation is inhibited. | [12][13] |

| Cytokine Secretion | IL-2, IL-4, IL-5, IL-10, IL-17A | Decreased | Potent reduction in Th2 (IL-4, IL-5) and Th17 (IL-17A) cytokines. Reduced IL-2 and IL-10 production. (e.g., CPI-818, PRN694) | [1][6][9][12] |

| T-Cell Differentiation | Lineage-specific transcription factors/cytokines | Modulated | Shifts balance from pro-inflammatory Th17 to anti-inflammatory Treg cells. (e.g., Soquelitinib) | [4][8][14] |

| Signal Transduction | Phosphorylation of PLCγ1 | Decreased | Inhibition of ITK blocks the phosphorylation of its direct substrate, PLCγ1. (e.g., CPI-818, BMS-509744) | [5][6] |

| Cell Viability | Viable cell count | Modestly Decreased | ITK-specific inhibition (CPI-818) has a smaller effect on normal T-cell viability compared to dual ITK/RLK inhibition (CPI-893). | [9][10] |

Experimental Protocols

A generalized workflow for studying the effects of an ITK inhibitor on primary human T-cells involves isolating the cells, treating them with the inhibitor, stimulating them to elicit a response, and finally, analyzing the outcome using various cellular and molecular assays.

Protocol 1: Isolation of Primary Human T-Cells from PBMCs

This protocol describes the isolation of total T-cells from Peripheral Blood Mononuclear Cells (PBMCs) using negative selection, which yields untouched T-cells.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Human T-Cell Isolation Kit (Negative Selection, e.g., from Miltenyi Biotec or Stemcell Technologies)

-

MACS Columns and Separator (if using Miltenyi)

-

50 mL conical tubes

Methodology:

-

PBMC Isolation: Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[15]

-

Cell Counting: After washing, resuspend the PBMC pellet in PBS or MACS buffer. Count the cells and determine viability using a hemocytometer and Trypan Blue or an automated cell counter.

-

Negative Selection: a. Adjust the cell concentration to the volume recommended by the T-cell isolation kit manufacturer. b. Add the Biotin-Antibody Cocktail, which contains antibodies against non-T-cells (B cells, NK cells, monocytes, etc.). Incubate as recommended (typically 5-10 minutes at 4°C).[16] c. Add magnetic microbeads conjugated to anti-Biotin. Incubate as recommended (typically 10-15 minutes at 4°C).[15] d. Wash the cells by adding buffer and centrifuging. e. Place a MACS column in the magnetic separator and prepare the column by rinsing with buffer. f. Apply the cell suspension to the column. The unlabeled, untouched T-cells will pass through as the effluent.[15] g. Collect the flow-through containing the enriched T-cell population.

-

Post-Isolation: Wash the collected T-cells, count them, and assess purity via flow cytometry using anti-CD3 antibody. Purity should typically be >95%. Resuspend cells in complete RPMI-1640 medium for subsequent experiments.

Protocol 2: In Vitro T-Cell Treatment and Stimulation

This protocol details the treatment of isolated T-cells with an ITK inhibitor followed by activation.

Materials:

-

Isolated primary human T-cells

-

Complete RPMI-1640 medium

-

ITK inhibitor stock solution (dissolved in DMSO)

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

-

96-well flat-bottom culture plates

Methodology:

-

Cell Plating: Resuspend the purified T-cells to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate.

-

Inhibitor Preparation: Prepare serial dilutions of the ITK inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

-

Treatment: Add 50 µL of the diluted inhibitor (or vehicle) to the appropriate wells. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.[6]

-

Stimulation:

-

Using Beads: Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.

-

Using Plate-Bound Antibodies: If using plate-bound anti-CD3, pre-coat the wells with the antibody (e.g., 1-5 µg/mL) overnight at 4°C, then wash before adding cells. Add soluble anti-CD28 (e.g., 1 µg/mL) along with the cells and inhibitor.

-

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired duration (e.g., 24-72 hours), depending on the downstream assay.

Protocol 3: T-Cell Proliferation Assay using CFSE

This assay measures the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

PBS

-

Flow cytometer

Methodology:

-

CFSE Labeling (Pre-Treatment): a. Before plating, wash the isolated T-cells with PBS. b. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS. c. Add CFSE to a final concentration of 1-5 µM. Immediately vortex and incubate for 10 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells 2-3 times with medium to remove excess CFSE.

-

Experiment Setup: Proceed with the treatment and stimulation protocol as described in Protocol 2 .

-

Analysis: a. After 72-96 hours of incubation, harvest the cells. b. Analyze the cells by flow cytometry, measuring the fluorescence in the FITC channel. c. Unstimulated, undivided cells will form a single bright peak. Proliferating cells will show multiple peaks of successively halved fluorescence intensity, each representing a cell division. d. Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.

Protocol 4: Cytokine Production and T-Cell Differentiation Analysis

This protocol uses intracellular flow cytometry to analyze cytokine production and T-cell subset differentiation.

Materials:

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Flow cytometry antibodies (e.g., anti-IFNγ, anti-IL-4, anti-IL-17A, anti-FoxP3)

-

Fixation/Permeabilization Buffer Kit

-

Flow Cytometer

Methodology:

-

Experiment Setup: Perform the treatment and stimulation protocol as described in Protocol 2 . For differentiation, specific polarizing cytokines (e.g., IL-6 and TGF-β for Th17; TGF-β and IL-2 for Treg) should be added during stimulation.[17]

-

Restimulation and Cytokine Accumulation: a. 4-6 hours before harvesting the cells (typically after 48-72 hours of culture), add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly. b. A brief restimulation with PMA and Ionomycin may be included at this step to enhance the cytokine signal.[15]

-

Surface Staining: Harvest cells, wash, and stain with antibodies against surface markers (e.g., CD4) for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.

-

Intracellular Staining: Add antibodies against intracellular cytokines (e.g., IL-17A) or transcription factors (e.g., FoxP3 for Tregs, RORγt for Th17) to the permeabilized cells. Incubate for 30 minutes at 4°C.

-

Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+ T-cells expressing specific cytokines or transcription factors to determine the effect of the ITK inhibitor on T-cell function and differentiation.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]